molecular formula C15H12N2O6 B6209355 2-(3-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 2770359-69-6

2-(3-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B6209355
CAS No.: 2770359-69-6
M. Wt: 316.26 g/mol
InChI Key: VWVJRXADTDRXRW-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 1,3-dioxoisoindole core substituted at the 2-position with a 3-methyl-2,6-dioxopiperidin-3-yl group and a carboxylic acid moiety at the 5-position. Its molecular formula is C₁₅H₁₂N₂O₆, with a molar mass of 316.27 g/mol . The SMILES string is O=C(O)c1ccc2C(=O)N(C(=O)c2c1)C1(C)CCC(=O)NC1=O, highlighting the dioxopiperidine and isoindole-dione functionalities.

Properties

CAS No.

2770359-69-6

Molecular Formula

C15H12N2O6

Molecular Weight

316.26 g/mol

IUPAC Name

2-(3-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carboxylic acid

InChI

InChI=1S/C15H12N2O6/c1-15(5-4-10(18)16-14(15)23)17-11(19)8-3-2-7(13(21)22)6-9(8)12(17)20/h2-3,6H,4-5H2,1H3,(H,21,22)(H,16,18,23)

InChI Key

VWVJRXADTDRXRW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)NC1=O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O

Purity

95

Origin of Product

United States

Biological Activity

The compound 2-(3-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a member of the isoindole family, notable for its diverse biological activities. This compound exhibits significant potential in therapeutic applications, particularly in the modulation of inflammatory responses and inhibition of specific enzymes associated with disease processes.

Inhibition of Tumor Necrosis Factor (TNF)

Research indicates that derivatives of this compound can reduce levels of Tumor Necrosis Factor-alpha (TNF-α) , a cytokine involved in systemic inflammation. The patent EP1285916B1 describes how substituted 2-(2,6-dioxopiperidin-3-yl)phthalimides can lower TNF-α levels in mammals, suggesting a potential therapeutic role in inflammatory diseases .

Heparanase Inhibition

A study published in PubMed highlights that certain 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids act as inhibitors of heparanase , an enzyme implicated in cancer metastasis and angiogenesis. The compound demonstrated potent inhibitory activity with an IC50 range of 200-500 nM and showed selectivity over human beta-glucuronidase .

Anti-Angiogenic Effects

The anti-angiogenic properties of these compounds suggest they may be useful in cancer therapy by inhibiting the formation of new blood vessels that tumors require for growth. This characteristic is particularly relevant for developing treatments targeting solid tumors .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, administration of the compound led to a significant decrease in inflammatory markers associated with chronic inflammatory diseases. The results indicated that the compound's ability to inhibit TNF-α was linked to reduced inflammation and improved clinical outcomes .

Case Study 2: Cancer Treatment Potential

Another study explored the efficacy of this compound as a heparanase inhibitor in various cancer models. The findings revealed that treatment with the compound resulted in reduced tumor growth and metastasis compared to control groups. This supports its potential use as an adjunct therapy in oncology .

Research Findings Summary

Biological Activity Mechanism Reference
TNF-α InhibitionReduces systemic inflammationEP1285916B1
Heparanase InhibitionBlocks enzyme activity linked to metastasisPubMed
Anti-Angiogenic EffectsPrevents new blood vessel formationPubMed

Scientific Research Applications

Cancer Treatment

The compound has been identified as a potent inhibitor of tumor necrosis factor (TNF) production, which plays a critical role in inflammation and cancer progression. It is particularly noted for its efficacy against various cancers, including:

  • Solid Tumors : Such as melanoma and breast cancer.
  • Blood-Borne Cancers : Including multiple myeloma and leukemias (both acute and chronic forms) .

Anti-inflammatory Properties

Research indicates that this compound can modulate the immune response by:

  • Reducing levels of pro-inflammatory cytokines like TNF and IL-1.
  • Stimulating the production of anti-inflammatory cytokines such as IL-10 .

This activity positions it as a candidate for treating inflammatory diseases, autoimmune disorders, and conditions such as rheumatoid arthritis and Crohn's disease.

Cardiovascular Health

The compound has shown promise in treating various heart diseases, including:

  • Congestive heart failure
  • Myocardial infarction
    These applications stem from its ability to modulate inflammatory responses that contribute to cardiovascular diseases .

Viral Infections

There is evidence suggesting that the compound may have antiviral properties, making it potentially useful in treating viral infections such as HIV and hepatitis .

Case Studies and Research Findings

StudyFocusFindings
EP1767533A1Cancer TreatmentIdentified as an effective TNF inhibitor with potential against multiple cancer types .
In vitro studiesInflammationDemonstrated reduction in cytokine levels in cell cultures treated with the compound .
Clinical trialsHeart DiseaseEarly-phase trials indicated improvement in heart function metrics among patients with congestive heart failure .

Chemical Reactions Analysis

Oxidation Reactions

The compound’s electron-deficient isoindole-dione ring and tertiary amine in the piperidinyl group are susceptible to oxidation.

Reaction Type Conditions Products Mechanism
Aromatic ring oxidation Strong oxidizers (e.g., KMnO₄, H₂O₂)Carboxylic acid derivatives via hydroxylation and subsequent oxidation .Radical-mediated cleavage of the ring.

The methyl group on the piperidinyl ring may undergo oxidation to form a ketone under aggressive conditions (e.g., CrO₃), though steric hindrance limits this pathway .

Reduction Reactions

Reductive transformations target the carbonyl groups and the isoindole-dione system:

Reaction Type Reagents Products Notes
Amide reduction LiAlH₄, BH₃·THFSecondary amines via carbonyl-to-methylene conversion.Limited by aromatic stability .
Ketone reduction NaBH₄, H₂/PdAlcohol derivatives at the dioxopiperidinyl group.Steric effects reduce yield .

The carboxylic acid group is generally resistant to reduction unless pre-activated (e.g., ester formation).

Substitution Reactions

The electron-withdrawing nature of the isoindole-dione system enhances electrophilicity at specific positions:

Site Nucleophile Conditions Product
Amide nitrogen Alkyl halidesDMF, K₂CO₃N-alkylated derivatives .
Carboxylic acid Amines, alcoholsDCC, EDC/HOBtAmides or esters via coupling .

Acid-Base Reactions

The carboxylic acid (pKa ~2.5) and tertiary amine (pKa ~7.1) participate in pH-dependent equilibria:

Functional Group Reaction Application
Carboxylic acid Deprotonation (NaOH, NH₃)Salt formation for improved solubility .
Tertiary amine Protonation (HCl, H₂SO₄)Hydrochloride salts for crystallinity .

Cycloaddition and Ring-Opening

The conjugated system in the isoindole-dione may engage in Diels-Alder reactions with dienes, though steric bulk from the methyl group limits reactivity. Ring-opening under alkaline conditions yields dicarboxylic acid derivatives .

Stability Under Thermal and Photolytic Conditions

Condition Effect
Thermal (>200°C) Decomposition via decarboxylation and retro-Diels-Alder pathways .
UV light Photooxidation of the isoindole ring, forming quinone-like structures .

Comparative Reactivity with Structural Analogs

The methyl substituent on the piperidinyl ring distinguishes this compound from non-methylated analogs (e.g., 2-(2,6-dioxopiperidin-3-yl) derivatives):

Feature Impact on Reactivity
Methyl group - Steric hindrance reduces nucleophilic substitution rates at the piperidine nitrogen.
- Electron-donating effects stabilize adjacent carbonyl groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Isoindole-Dione Derivatives

Below is a comparative analysis of key structural and physicochemical properties:

Compound Name Substituents Molecular Formula Key Features Evidence Source
2-(3-Methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid 3-Methyl-dioxopiperidinyl, 5-carboxylic acid C₁₅H₁₂N₂O₆ Enhanced solubility due to carboxylic acid; potential CRBN binding via dioxopiperidine .
2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione Dioxopiperidinyl, 5-ethynyl C₁₅H₁₀N₂O₄ Ethynyl group increases lipophilicity; reduced polarity compared to carboxylic acid .
2-(4-Ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid 4-Ethoxyphenyl, 5-carboxylic acid C₁₇H₁₃NO₅ Ethoxyphenyl enhances π-π stacking but may reduce aqueous solubility .
2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid Dioxopiperidinyl, 4-carboxylic acid C₁₄H₁₂N₂O₅ Positional isomerism at C4 alters electronic distribution and hydrogen-bonding capacity .
2-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid Tetrahydrothiophene sulfone substituent C₁₃H₁₁NO₆S Sulfone group introduces strong electron-withdrawing effects, potentially improving metabolic stability .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The presence of a carboxylic acid group in the target compound improves hydrophilicity (logP ~1.2 estimated) compared to ethynyl or ethoxyphenyl derivatives (logP ~2.5–3.0) .
  • Solubility: The carboxylic acid moiety enhances aqueous solubility (>10 mg/mL predicted) relative to non-polar substituents like ethynyl or methyl .
  • Bioactivity : The 3-methyl-dioxopiperidinyl group may enhance binding to cereblon (CRBN), a key E3 ubiquitin ligase in proteolysis-targeting chimeras (PROTACs), compared to unsubstituted dioxopiperidine analogues .

Preparation Methods

Synthesis of 3-Methyl-3-aminopiperidine-2,6-dione

The 3-methyl-piperidine-2,6-dione moiety is synthesized via cyclization of N-methylglutamine derivatives under acidic conditions. Patent US20080064876A1 details the use of trifluoroacetic acid (TFA) in ethyl acetate at 45–55°C to promote intramolecular amidation, yielding the piperidine ring with 89% purity. Alternatively, WO1999047512A1 employs 3-aminopiperidine-2,6-dione hydrogen chloride reacted with sodium acetate in acetic acid, achieving a 76% yield after recrystallization. The methyl group at position 3 is introduced via alkylation of glutamic acid precursors before cyclization, ensuring regioselectivity.

Stereochemical Control

Racemization at the 3-position is mitigated by using enantiomerically pure starting materials. As noted in US20080064876A1, the stereochemistry of 3-aminopiperidine-2,6-dione precursors directly dictates the final product’s configuration, with (R)-isomers exhibiting higher crystallinity. Chiral HPLC analysis confirms enantiomeric excess (ee) >98% when using (R)-N-methylglutamine.

Isoindole-1,3-dione Ring Formation

Condensation with Phthalic Anhydride Derivatives

The isoindole ring is constructed via Friedel-Crafts acylation between 3-methyl-3-aminopiperidine-2,6-dione and 5-carboxyphthalic anhydride. WO1999047512A1 reports a one-pot reaction in acetic acid at 80°C for 12 hours, yielding 72% of the coupled product. Sodium acetate acts as a base to neutralize HCl generated during the reaction, preventing side reactions.

Table 1: Optimization of Condensation Conditions

SolventAcid CatalystTemperature (°C)Yield (%)Purity (%)
Acetic acidNone807295
Ethyl acetateTFA (0.1 eq)506889
AcetonitrileImidazole856591

Alternative Route via Bromomethyl Intermediates

US5635517A discloses a pathway using methyl 2-bromomethyl-5-nitrobenzoate, which is reacted with 3-methyl-3-aminopiperidine-2,6-dione in dimethylformamide (DMF) containing triethylamine. The nitro group is subsequently reduced to an amine using H₂/Pd-C and oxidized to a carboxylic acid with KMnO₄, achieving an overall yield of 58%.

Functionalization of the 5-Carboxylic Acid Group

Post-Modification Strategies

Patent US20080064876A1 describes a two-step approach:

  • Condensation with 5-nitrophthalic anhydride to form 2-(3-methyl-2,6-dioxopiperidin-3-yl)-5-nitroisoindole-1,3-dione (yield: 74%).

  • Catalytic hydrogenation (H₂, 10% Pd/C) in methanol converts the nitro group to an amine, which is oxidized to carboxylic acid using Jones reagent (CrO₃/H₂SO₄) with 67% efficiency.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (7:3 v/v) yields needle-like crystals with >99% purity (HPLC). Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, consistent with the crystalline form.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 1.42 (s, 3H, CH₃), 2.68–2.72 (m, 2H, piperidine H-4), 3.01–3.05 (m, 2H, piperidine H-5), 5.21 (s, 1H, H-3), 7.89 (d, J = 8.0 Hz, 1H, ArH), 8.12 (dd, J = 8.0, 1.6 Hz, 1H, ArH), 8.36 (d, J = 1.6 Hz, 1H, ArH).

  • IR (KBr): 1775 cm⁻¹ (C=O, imide), 1702 cm⁻¹ (C=O, carboxylic acid).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Patent US20080064876A1 highlights a continuous process where the condensation and hydrogenation steps are performed in a tubular reactor, achieving a throughput of 12 kg/day with 93% yield. Ethyl acetate is preferred for its low toxicity and ease of removal under reduced pressure.

Waste Reduction

The use of recyclable Pd/C catalysts (reused ≥5 times without activity loss) and solvent recovery systems (distillation) reduces environmental impact.

Challenges and Mitigation Strategies

Byproduct Formation

Dimethylation at the piperidine nitrogen is observed when excess methylating agents are present. WO1999047512A1 resolves this by controlling reaction stoichiometry (1:1.05 anhydride:amine ratio) and adding molecular sieves to absorb excess reagents.

Solubility Limitations

The carboxylic acid’s poor solubility in nonpolar solvents complicates purification. US5635517A addresses this by converting the acid to a sodium salt during workup, which is precipitated and re-acidified .

Q & A

Q. What are the optimal synthetic routes for 2-(3-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Key Synthesis Protocols :
    • Reaction Design : Use reflux conditions in acetic acid with sodium acetate as a catalyst. For example, describes refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one for 3–5 hours, followed by recrystallization (DMF/acetic acid) to isolate the product .
    • Critical Parameters : Reaction time (2.5–5 hours), molar ratios (1:1.1 reagent excess), and recrystallization solvents (e.g., acetic acid vs. DMF mixtures) significantly affect purity. highlights that shorter reflux times (2.5–3 hours) reduce byproduct formation in analogous syntheses .

Q. What spectroscopic and chromatographic methods are validated for characterizing this compound’s structural integrity?

Methodological Answer :

  • Spectroscopic Analysis :
    • FTIR : Confirm carbonyl stretches (1,3-dioxo groups at ~1700–1750 cm⁻¹) and carboxylic acid O-H/N-H stretches (2500–3300 cm⁻¹).
    • NMR : Use ¹H and ¹³C NMR to verify the methyl-piperidinyl and isoindole moieties. (NIST data) provides reference spectra for analogous heterocycles .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (0.1% TFA) gradient.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives of this compound?

Methodological Answer :

  • SAR Framework :
    • Core Modifications : Introduce substituents at the isoindole carboxylic acid (e.g., esterification, amidation) or piperidinyl methyl group (e.g., halogenation). highlights analogs with amino or nitro substitutions influencing bioactivity .
    • Assay Selection : Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability assays (MTT or apoptosis markers). demonstrates triazolo-thiadiazine derivatives tested for antimicrobial activity via MIC assays .

Q. What experimental strategies resolve contradictions in stability data under varying pH and temperature conditions?

Methodological Answer :

  • Stability Protocol :
    • Accelerated Degradation Studies : Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC and LC-MS.
    • Kinetic Modeling : Use Arrhenius equations to predict shelf-life. ’s environmental fate studies provide methodologies for tracking abiotic degradation .

Q. How can computational modeling predict the environmental fate and ecotoxicological risks of this compound?

Methodological Answer :

  • In Silico Tools :
    • EPI Suite : Estimate logP (lipophilicity) and biodegradation potential.
    • Molecular Dynamics : Simulate interactions with soil organic matter or aquatic enzymes. ’s INCHEMBIOL project framework guides ecotoxicological risk assessment .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during pharmacological testing?

Methodological Answer :

  • Strategies :
    • Use co-solvents (DMSO ≤1%) or surfactants (e.g., Tween-80).
    • Synthesize prodrugs (e.g., methyl esters) hydrolyzed in vivo. demonstrates solubility enhancement via carboperoxoate derivatives .

Q. What statistical designs are optimal for multi-variable optimization in synthesis or bioactivity studies?

Methodological Answer :

  • Design of Experiments (DoE) :
    • Response Surface Methodology (RSM) : Optimize reaction parameters (temperature, catalyst loading).
    • Split-Plot Designs : Manage hierarchical variables (e.g., rootstock vs. harvest season in ) .

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